molecular formula C6H6O2S B3136135 2-Methoxythiophene-3-carbaldehyde CAS No. 41057-07-2

2-Methoxythiophene-3-carbaldehyde

Cat. No.: B3136135
CAS No.: 41057-07-2
M. Wt: 142.18 g/mol
InChI Key: UIUKIKLGNRUZJK-UHFFFAOYSA-N
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Description

3-Methoxy-2-thiophenecarboxaldehyde is a useful chemical compound with a variety of research applications . It is used as a pharmaceutical intermediate .


Synthesis Analysis

3-Methyl-2-thiophenecarboxaldehyde was used in the synthesis of 2,3-dimethyl-5- (2,6,10-trimethylundecyl)thiophene . It was also used to investigate the versatile bioconversion capacity of baker’s yeast for the generation of thiols from cysteine-aldehyde conjugates .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-2-thiophenecarboxaldehyde is C6H6O2S . The molecular weight is 142.17 .


Chemical Reactions Analysis

3-Methyl-2-thiophenecarboxaldehyde was used in the synthesis of 2,3-dimethyl-5- (2,6,10-trimethylundecyl)thiophene . It was also used to investigate the versatile bioconversion capacity of baker’s yeast for the generation of thiols from cysteine-aldehyde conjugates .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-2-thiophenecarboxaldehyde include a molecular weight of 142.17 . It is slightly soluble in water .

Scientific Research Applications

Atmospheric Reactivity and Environmental Impact

Methoxyphenols, including derivatives like "3-Thiophenecarboxaldehyde, 2-methoxy-", are significant for their role in atmospheric chemistry, particularly as they are emitted from biomass burning. They undergo various atmospheric reactions, notably with OH and NO3 radicals, leading to secondary organic aerosol (SOA) formation. Understanding these reactions is crucial for assessing the environmental impact of biomass burning and the atmospheric lifetime of these compounds. Future studies should focus on the atmospheric aging of biomass-burning plumes and the ecotoxicity of the degradation products to better understand their contribution to air quality and climate change (Liu, Chen, & Chen, 2022).

Catalytic Oxidation and Chemical Synthesis

In the field of chemical synthesis, the catalytic oxidation of lignins into aromatic aldehydes like vanillin (3-methoxy-4-hydroxybenzaldehyde) is an area of significant interest. The process examines the influence of various factors on yield and process selectivity. The review suggests that with proper process organization, catalytic oxidation can nearly match the efficiency of oxidation by nitrobenzene, highlighting an area for further exploration in reducing oxygen and alkali consumption in these processes. This research underscores the importance of understanding the mechanisms behind lignin oxidation to aromatic aldehydes, paving the way for more efficient and environmentally friendly synthesis methods (Tarabanko & Tarabanko, 2017).

Organic Solar Cells and Charge Carrier Dynamics

The study of charge transport and recombination in organic solar cells, particularly those involving polymer/fullerene blends, is crucial for improving their efficiency. Research comparing thermally treated bulk‐heterojunction solar cells with different polymer/fullerene combinations has shown significant variations in charge carrier mobility and recombination rates. These findings are vital for the development of more efficient solar cells, as they suggest pathways to achieving longer carrier lifetimes and higher photocurrents through the reduction of bimolecular recombination, ultimately leading to larger power conversion efficiency (Pivrikas, Sariciftci, Juska, & Österbacka, 2007).

Safety and Hazards

3-Methoxythiophene-2-carboxaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound can be used as a dye or dye intermediate , suggesting that it may interact with various biological targets depending on the specific dye or pigment it is used to produce.

Action Environment

The action, efficacy, and stability of 3-Thiophenecarboxaldehyde, 2-methoxy- can be influenced by various environmental factors. For instance, it is soluble in some organic solvents such as chloroform and ethanol . Therefore, the solvent used can affect its action and efficacy. Additionally, it can form a flammable mixture in some solvents, so it should be kept away from open flames and high temperatures . It should be handled with protective eyewear and gloves, and used in a well-ventilated area .

Properties

IUPAC Name

2-methoxythiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUKIKLGNRUZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292466
Record name 2-Methoxy-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41057-07-2
Record name 2-Methoxy-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41057-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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